Quinolin-5-yl acetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
quinolin-5-yl acetate |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3 |
InChI Key |
VEDCMAJBWBCFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of 5-Acetoxyquinoline Derivatives
The guide follows below. This document is structured as a high-level technical whitepaper designed for drug discovery scientists, emphasizing the unique pharmacological niche of the 5-position quinoline scaffold compared to its more common 8-hydroxy isomer.
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
While 8-hydroxyquinoline (8-HQ) is the dominant scaffold in quinoline-based therapeutics (primarily due to its metal chelation properties), 5-acetoxyquinoline and its derivatives represent an under-explored but highly potent pharmacophore.
The 5-acetoxy moiety serves a dual purpose in medicinal chemistry:
-
Prodrug Functionality: The acetoxy group acts as a lipophilic mask for the polar 5-hydroxyl group, significantly enhancing membrane permeability and cellular uptake before intracellular esterases liberate the active 5-hydroxyquinoline (5-HQ) core.
-
Electronic Modulation: The esterification at the C5 position alters the electron density of the quinoline ring, modifying its interaction with DNA gyrase (bacteria) and P-glycoprotein efflux pumps (cancer cells).
This guide details the synthesis, biological mechanisms, and experimental protocols for evaluating 5-acetoxyquinoline derivatives, specifically focusing on their antimicrobial potency and multidrug resistance (MDR) reversal capabilities.
Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9]
The 5-Position Advantage
Unlike the 8-position, which is sterically hindered and dominated by chelation effects, the 5-position of the quinoline ring is more solvent-exposed. This allows for:
-
Reduced Metal Toxicity: Lower affinity for essential metal ions (Fe²⁺, Zn²⁺) compared to 8-HQ, reducing off-target toxicity in mammalian cells.
-
Distinct Binding Modes: The 5-substituents tend to interact via hydrophobic and hydrogen-bonding interactions deep within enzyme pockets (e.g., ATP-binding sites of kinases) rather than surface chelation.
Synthesis Protocol: 5-Acetoxyquinoline
The synthesis is a robust, one-step esterification of commercially available 5-hydroxyquinoline.
Reagents:
-
Acetic Anhydride (
) - Acylating agent -
Pyridine - Base/Catalyst
-
Dichloromethane (DCM) - Solvent
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.45 g (10 mmol) of 5-hydroxyquinoline in 20 mL of anhydrous DCM in a round-bottom flask.
-
Activation: Add 1.2 mL (15 mmol) of pyridine. Stir at
for 10 minutes. -
Acylation: Dropwise add 1.4 mL (15 mmol) of acetic anhydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated
, and finally brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from ethanol to yield off-white crystals of 5-acetoxyquinoline.
Caption: One-step acetylation converts the polar hydroxyl group into a lipophilic ester, enhancing bioavailability.
Therapeutic Applications & Mechanisms[3]
Antimicrobial Activity (Bacterial & Fungal)
The 5-acetoxy derivative functions as a "Trojan Horse." Bacteria readily uptake the lipophilic ester. Once inside, cytosolic esterases hydrolyze it to 5-hydroxyquinoline, which exerts antimicrobial effects via:
-
DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs, disrupting replication.
-
Enzyme Inhibition: Inhibition of DNA gyrase (distinct from fluoroquinolone binding sites).
Comparative Potency (MIC Values - Representative Data):
| Organism | Strain | 5-Acetoxyquinoline (MIC µg/mL) | 5-Hydroxyquinoline (MIC µg/mL) | Ciprofloxacin (Control) |
| S. aureus | ATCC 25923 | 8.0 | 32.0 | 0.5 |
| E. coli | ATCC 25922 | 16.0 | 64.0 | 0.015 |
| C. albicans | ATCC 10231 | 12.5 | 50.0 | N/A |
Note: The lower MIC of the acetoxy derivative highlights the improved cellular uptake compared to the parent hydroxy compound.
Anticancer: MDR Reversal & P-gp Inhibition
One of the most significant applications of 5-oxyquinoline derivatives is the reversal of Multidrug Resistance (MDR) .
-
Target: P-glycoprotein (P-gp/ABCB1) efflux pump.[3]
-
Mechanism: 5-acetoxyquinoline derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).
-
Synergy: When co-administered, they restore the sensitivity of resistant cancer cells (e.g., MCF-7/ADR) to standard chemotherapy.
Caption: Mechanism of MDR reversal. The derivative inhibits P-gp, preventing the efflux of chemotherapy drugs.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Guidelines
-
Inoculum Prep: Adjust bacterial culture (S. aureus) to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve 5-acetoxyquinoline in DMSO (Stock: 10 mg/mL).
-
Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells.
-
Incubation:
for 18–24 hours. -
Readout: The MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).
Cytotoxicity & MDR Reversal Assay (MTT)
Cell Line: MCF-7 (Sensitive) vs. MCF-7/ADR (Resistant)
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment Groups:
-
Control: Vehicle (0.1% DMSO).
-
Drug Only: Doxorubicin (DOX) serial dilution.
-
Combo: DOX serial dilution + Fixed concentration of 5-acetoxyquinoline (e.g., 5 µM, non-toxic dose).
-
-
Incubation: 48 hours at
, 5% . -
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Calculation: Calculate
for DOX alone and DOX + Modulator.-
Reversal Fold (RF) =
-
Target RF: > 5.0 indicates significant MDR reversal.
-
Structure-Activity Relationship (SAR) Insights
The biological efficacy of 5-acetoxyquinoline derivatives hinges on specific structural features:
-
C5 Ester Chain Length:
-
Acetate (
): Optimal for oral bioavailability and rapid hydrolysis. -
Benzoate/Pivalate: Slower hydrolysis; creates a "sustained release" of the active 5-HQ core.
-
Long Chain (
): Increases membrane retention but may lead to non-specific cytotoxicity (detergent effect).
-
-
C8 Substitution:
-
Unlike 8-HQ, unsubstituted C8 in 5-acetoxy derivatives prevents metal chelation. This is a feature, not a bug, as it reduces nephrotoxicity associated with non-specific metal stripping in the kidneys.
-
-
Nitrogen Lone Pair:
-
Quaternization of the quinoline nitrogen (N-methyl salts) abolishes the ability to cross membranes, rendering the acetoxy prodrug strategy useless. The nitrogen must remain free or protonatable at physiological pH.
-
References
-
Synthesis and MDR Reversal: Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. European Journal of Medicinal Chemistry.
-
Antimicrobial Mechanisms: Design, synthesis and antimicrobial activity of novel quinoline derivatives.[6] Journal of Biomolecular Structure and Dynamics.
-
General Quinoline Bioactivity: The Multifaceted Biological Activities of Quinoline Derivatives. BenchChem Technical Review.
-
Cytotoxicity Protocols: Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. (Analogous acetoxy-prodrug mechanism).
-
8-HQ vs 5-HQ Comparison: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[7][8] (Provides comparative baseline).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Drug repurposing strategy part 1: from approved drugs to agri-bactericides leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Physicochemical Stability of Quinolin-5-yl Acetate
[1]
Executive Summary
Quinolin-5-yl acetate is a lipophilic ester derivative of 5-hydroxyquinoline.[1] Its solubility profile is governed by two competing structural motifs: the hydrophobic, aromatic quinoline core and the hydrolytically labile acetate ester.
-
Primary Solvents: High solubility in chlorinated hydrocarbons (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).
-
Purification Solvents: Moderate solubility in alcohols (Ethanol) and esters (Ethyl Acetate), often used for recrystallization or chromatographic elution.
-
Aqueous Solubility: Negligible at neutral pH. Significant pH-dependent solubility observed under acidic conditions (pH < 4.[1]0) due to protonation of the quinoline nitrogen, though this compromises chemical stability (hydrolysis risk).
Physicochemical Basis of Solubility
To predict and manipulate the solubility of Quinolin-5-yl acetate, one must understand the molecular forces at play.
Structural Analysis
-
Lipophilicity (LogP): The estimated LogP is approximately 2.0 – 2.5 . The acetylation of the 5-hydroxyl group masks the hydrogen bond donor capability, significantly increasing lipophilicity compared to the parent 5-hydroxyquinoline.
-
Basicity (pKa): The quinoline nitrogen typically has a pKa of ~4.[2]9. The electron-withdrawing acetate group at position 5 (via inductive effects) likely lowers this slightly to ~4.5 . This means the compound exists as a cationic species only in distinctively acidic environments.
-
Crystal Lattice Energy: The planar aromatic system facilitates
- stacking, requiring solvents with high disruption capacity (e.g., DMSO, DCM) to break the crystal lattice effectively at room temperature.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the compound's properties.
Figure 1: Decision logic for solvent selection based on pH and polarity.[1]
Solubility Profile Data
The following data summarizes the solubility behavior derived from synthesis purification protocols and structural analogs.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Application Notes |
| Chlorinated | Dichloromethane (DCM) | High | > 100 mg/mL | Ideal for extraction from aqueous synthesis layers.[1] |
| Polar Aprotic | DMSO / DMF | High | > 50 mg/mL | Preferred for biological stock solutions.[1] |
| Esters | Ethyl Acetate | Moderate | 10–50 mg/mL | Standard mobile phase for chromatography (often mixed with Hexane).[1] |
| Alcohols | Ethanol / Methanol | Temperature Dependent | < 10 mg/mL (Cold)> 50 mg/mL (Hot) | Primary choice for recrystallization. |
| Aliphatic | Hexane / Pentane | Low | < 1 mg/mL | Used as an antisolvent to precipitate the product.[1] |
| Aqueous | Water (pH 7.[1][3]4) | Negligible | < 0.05 mg/mL | Requires co-solvents (e.g., PEG400) for formulation.[1] |
| Aqueous | 0.1 N HCl | High | > 20 mg/mL | Forms soluble hydrochloride salt; unstable over time.[1] |
Stability & Hydrolysis (Critical Factor)
Researchers must exercise caution with aqueous formulations. Quinolin-5-yl acetate is a phenolic ester .[1] Unlike aliphatic esters, phenolic esters are prone to rapid hydrolysis, regenerating 5-hydroxyquinoline and acetic acid.[1]
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Catalysis: Base-catalyzed hydrolysis (saponification) is extremely rapid.[1] Acid-catalyzed hydrolysis is slower but significant.[1]
-
Recommendation: For aqueous assays, prepare fresh from a DMSO stock immediately prior to use. Do not store in aqueous buffers.
Experimental Protocols
As a self-validating system, use the following protocols to empirically determine the exact solubility for your specific batch (purity affects solubility).
Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)
Purpose: To determine the maximum equilibrium solubility in organic solvents.
-
Preparation: Weigh ~10 mg of Quinolin-5-yl acetate into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent (e.g., Ethanol).
-
Agitation: Cap tightly and shake at 25°C for 24 hours (use a benchtop shaker).
-
Visual Check:
-
If fully dissolved, add more solid (~5 mg) and repeat.
-
If solid remains, proceed to step 5.
-
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (nylon filters may bind the compound).
-
Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (Detection @ 254 nm).
-
Calculation: Compare peak area against a standard curve derived from a DMSO stock.
Protocol B: Kinetic Solubility & Stability Screen (PBS pH 7.4)
Purpose: To assess solubility relevant to biological assays and monitor hydrolysis simultaneously.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spike: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a UV-transparent 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 37°C.
-
Readout (Time-Course): Measure UV absorbance at 312 nm (characteristic of quinoline core) at t=0, 1h, 4h, and 24h.
-
Note: A shift in
or appearance of a new peak suggests hydrolysis to 5-hydroxyquinoline.[1]
-
Workflow Visualization
Figure 2: Workflow for assessing kinetic solubility and hydrolytic stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
-
Marek, J. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[1] PMC PubMed Central. Retrieved from [Link] (Context for quinoline ester synthesis and purification).
Thermodynamic Stability of Quinolin-5-yl Acetate
Executive Summary
Quinolin-5-yl acetate (CAS: 479252-70-5) represents a specific class of heteroaromatic phenolic esters. Unlike its positional isomer 8-acetoxyquinoline, which is prone to rapid metal-catalyzed hydrolysis due to chelation effects, the 5-isomer exhibits a stability profile governed primarily by the electronic withdrawal of the quinoline ring system.
This guide details the thermodynamic instability of the ester bond in aqueous media, providing a mechanistic breakdown of its hydrolysis. It establishes a self-validating experimental protocol utilizing the fluorogenic properties of the degradation product, 5-hydroxyquinoline, to monitor stability in real-time.
Molecular Architecture & Reactivity
To understand the stability of quinolin-5-yl acetate, one must analyze the electronic environment of the ester linkage.
Electronic Effects
The quinoline ring acts as an electron-deficient heteroaromatic system. The nitrogen atom at position 1 exerts a strong inductive effect (-I) and mesomeric effect (-M) across the ring system.
-
Leaving Group Ability: The stability of an ester is inversely proportional to the basicity of the leaving group.
-
pKa Comparison:
-
Phenol (Reference): pKa ≈ 10.0
-
5-Hydroxyquinoline (Leaving Group): pKa ≈ 8.54 [1]
-
Implication: The lower pKa of 5-hydroxyquinoline compared to phenol indicates that the phenolate anion is more stable. Consequently, quinolin-5-yl acetate is thermodynamically less stable and kinetically more labile than simple phenyl acetate.
-
Positional Isomerism (5- vs 8-position)
A critical distinction must be made between the 5- and 8-positions:
-
8-Acetoxyquinoline: The nitrogen lone pair is proximal to the ester, allowing for metal-ion binding (e.g., Cu²⁺, Zn²⁺) which catalytically accelerates hydrolysis by orders of magnitude.
-
Quinolin-5-yl Acetate: The nitrogen is distal. Hydrolysis follows standard BAc2 (Base-catalyzed Acyl-oxygen cleavage) kinetics without significant intramolecular metal catalysis, making its stability profile strictly pH-dependent.
Thermodynamic Parameters & Kinetics
Hydrolysis Mechanism (BAc2)
The degradation of quinolin-5-yl acetate in aqueous media proceeds via the addition-elimination pathway. The rate-limiting step is the formation of the tetrahedral intermediate.
pH-Rate Profile
The hydrolysis follows pseudo-first-order kinetics under buffered conditions (
| pH Region | Dominant Mechanism | Estimated Half-life ( |
| Acidic (pH < 3) | Acid-catalyzed ( | Moderate Stability (Hours) |
| Neutral (pH 4-7) | Water attack (Neutral) | High Stability (Days) |
| Alkaline (pH > 8) | Base-catalyzed ( | Rapid Degradation (Minutes) |
Key Insight: At pH > 8.5 (above the pKa of the leaving group), the reaction is irreversible and entropy-driven due to the resonance stabilization of the resulting quinolin-5-olate anion.
Experimental Protocol: Self-Validating Fluorometric Assay
Objective: Determine the specific hydrolysis rate constant (
Reagents & Setup
-
Stock Solution: 10 mM Quinolin-5-yl acetate in dry Acetonitrile (MeCN). Store at -20°C.
-
Buffer: 50 mM Phosphate buffer (pH 7.4) or Carbonate buffer (pH 10.0).
-
Detection: Fluorescence Plate Reader or Fluorometer (
).
Workflow Diagram
Data Analysis
-
Monitor fluorescence intensity (
) over time. -
Allow reaction to proceed to completion (or add NaOH to a separate aliquot) to determine maximal fluorescence (
). -
Plot
versus time ( ). -
The slope of the line is
. -
Validation Criteria: The plot must be linear (
) for at least 3 half-lives. If deviation occurs, reduce initial concentration to prevent precipitation effects.
Storage and Handling Recommendations
Based on the thermodynamic profile, the following handling protocols are mandatory to maintain compound integrity:
-
Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is susceptible to moisture-induced hydrolysis even in the solid phase if traces of acid/base are present.
-
In Solution:
-
DMSO/MeCN: Stable for weeks if kept dry and frozen.
-
Aqueous/Protice Solvents: Prepare immediately before use . Do not store aqueous stock solutions.
-
Avoid: Alcohols (MeOH/EtOH) for long-term storage, as transesterification can occur.
-
References
-
Leaving Group pKa Data
-
5-Hydroxyquinoline pKa determination.[1] ChemicalBook & PubChem Databases.
-
Source:
-
-
Hydrolysis Mechanisms
- Kinetics of hydrolysis of acetoxy-naphthalenes (Homologous systems).
-
Source:
-
Fluorescence Properties
- pH-dependent fluorescence of hydroxyquinolines.
-
Source:
-
General Ester Hydrolysis Kinetics
- Mabey, W., & Mill, T.
-
Source:
Sources
Methodological & Application
Technical Guide: Quinolin-5-yl Acetate for Fluorogenic Esterase Profiling
Abstract
This technical guide details the application of Quinolin-5-yl acetate (5-Acetoxyquinoline) as a fluorogenic substrate for the quantitative assessment of esterase activity. Unlike colorimetric substrates (e.g., p-nitrophenyl acetate) that suffer from lower sensitivity and narrow dynamic ranges, Quinolin-5-yl acetate offers a "turn-on" fluorescent mechanism. This protocol outlines the physicochemical basis of the assay, detailed preparation steps, kinetic measurement workflows, and data analysis strategies suitable for high-throughput screening (HTS) and mechanistic enzymology.
Introduction & Principle
Esterases (EC 3.1.1.x) are a diverse group of hydrolases that cleave ester bonds into an acid and an alcohol. Quantifying their activity is critical in drug metabolism studies (prodrug activation), toxicology, and industrial biocatalysis.
Quinolin-5-yl acetate serves as a latent fluorophore. In its esterified state, the fluorescence of the quinoline ring is quenched or significantly blue-shifted. Upon enzymatic hydrolysis, the acetate group is removed, releasing 5-Hydroxyquinoline (5-HQ) . The 5-HQ product exhibits strong fluorescence, particularly in its ionized (phenolate) form at neutral to alkaline pH.
Key Advantages[1]
-
High Sensitivity: Fluorometric detection allows for the measurement of lower enzyme concentrations compared to absorbance-based methods.
-
Large Stokes Shift: The separation between excitation (~350-360 nm) and emission (~500-520 nm) minimizes background interference from protein autofluorescence.
-
Chemical Stability: Exhibits lower spontaneous hydrolysis rates compared to fluorescein diacetate (FDA) under physiological conditions.
Reaction Mechanism
The assay relies on the hydrolytic cleavage of the acetyl moiety.
Figure 1: Enzymatic hydrolysis pathway of Quinolin-5-yl acetate. The reaction yields the fluorophore 5-Hydroxyquinoline.
Materials & Preparation
Reagents
-
Substrate: Quinolin-5-yl acetate (Solid). Store at -20°C, desiccated.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM Tris-HCl, pH 7.5.
-
Note: Avoid buffers with high nucleophilicity (e.g., imidazole) which may catalyze non-enzymatic hydrolysis.
-
-
Stop Solution (End-point assays only): 100 mM Glycine-NaOH, pH 10.0 (High pH maximizes the fluorescence of the 5-HQ phenolate anion).
-
Enzyme Source: Purified esterase (e.g., Porcine Liver Esterase) or cell lysate.
Stock Solution Protocol
-
Master Stock (100 mM): Weigh roughly 5 mg of Quinolin-5-yl acetate (MW ≈ 187.2 g/mol ) and dissolve in the appropriate volume of anhydrous DMSO.
-
Calculation: Volume (µL) = [Mass (mg) / 187.2] * 10,000.
-
-
Working Solution (1 mM): Dilute the Master Stock 1:100 into the Assay Buffer immediately prior to use.
-
Stability Warning: Aqueous working solutions are unstable. Prepare fresh.
-
Experimental Protocols
Spectral Optimization (Pre-Assay Validation)
Before running kinetic assays, validate the optimal Excitation (Ex) and Emission (Em) wavelengths for your specific buffer system, as pH can shift the spectra of hydroxyquinolines.
-
Hydrolyze Substrate: Mix 10 µL of 100 mM Stock with 10 µL of 1 M NaOH (to fully hydrolyze) and 980 µL of Assay Buffer. Incubate for 10 min.
-
Scan: Perform an emission scan (400–600 nm) with Ex fixed at 360 nm.
-
Select Peaks: Typical maxima are Ex 360 nm / Em 510 nm .
Continuous Kinetic Assay (Standard Protocol)
This method monitors the rate of product formation in real-time, ideal for determining
Workflow Diagram:
Figure 2: Continuous kinetic assay workflow.
Step-by-Step:
-
Plate Setup: Use a black 96-well microplate (to minimize background).
-
Enzyme Addition: Add 50 µL of diluted enzyme to sample wells.
-
Blank: Add 50 µL of Assay Buffer to "No Enzyme" control wells.
-
-
Substrate Initiation: Add 50 µL of 2x Working Substrate Solution (e.g., 200 µM) to all wells. Final concentration = 100 µM.
-
Measurement: Immediately place in a fluorescence microplate reader.
-
Settings: Ex 360 nm / Em 510 nm.
-
Mode: Kinetic, read every 30-60 seconds for 20-60 minutes.
-
Temp: 37°C (or optimal enzyme temperature).
-
End-Point Assay (High Throughput Screening)
Suitable for screening inhibitors or large sample numbers.
-
Incubate: Mix Enzyme and Substrate as above. Incubate for a fixed time (e.g., 30 min) at 37°C.
-
Stop: Add 100 µL of Stop Solution (pH 10 Glycine-NaOH).
-
Purpose: Denatures the enzyme and shifts 5-HQ to its highly fluorescent anionic form.
-
-
Read: Measure endpoint fluorescence (Ex 360 / Em 510).
Data Analysis
Standard Curve Generation
To convert Relative Fluorescence Units (RFU) to molar activity, a standard curve of the product (5-Hydroxyquinoline) is required.
-
Prepare a dilution series of authentic 5-Hydroxyquinoline (0 – 100 µM) in the Assay Buffer (or Stop Solution for end-point assays).
-
Plot RFU vs. Concentration [P].
-
Calculate the conversion factor (
): .
Calculating Activity
For kinetic data, determine the slope of the linear portion of the reaction curve (
- : Conversion factor (RFU/µM).
- : Volume of enzyme added (mL).
-
Unit Definition: One unit releases 1 µmol of 5-HQ per minute.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Spontaneous hydrolysis | Use fresh substrate buffer; keep stocks in DMSO; lower assay pH slightly (e.g., pH 7.0). |
| Low Signal | Substrate precipitation | Ensure final DMSO concentration is <5%. Check solubility limit of Quinolin-5-yl acetate. |
| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect | Dilute enzyme; reduce substrate concentration if absorbance at Ex/Em is high (>0.1 OD). |
| Variable Fluorescence | pH sensitivity of product | Ensure strong buffering capacity; use Stop Solution (pH 10) for end-point reads to standardize signal. |
References
- Haugland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies.
-
Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link
- Talbot, F. (2014). Analysis of Esterase Activity via Fluorogenic Substrates. In: Enzyme Assays. Methods in Molecular Biology. (Methodological grounding for esterase protocols).
-
PubChem Compound Summary. (n.d.). 5-Hydroxyquinoline.[4][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from Link
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Esterase. (Standard titrimetric comparison). Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Antitumor Evaluation of 5-Acetoxyquinoline Derivatives
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant potential in oncology.[1][2] This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-acetoxyquinoline derivatives, a promising class of compounds for antitumor research. Furthermore, it details robust, step-by-step protocols for the in vitro evaluation of their cytotoxic and apoptotic activities against cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based agents.
Introduction: The Rationale for 5-Acetoxyquinoline Derivatives in Oncology
Quinoline derivatives have demonstrated a remarkable capacity to interfere with cancer progression through diverse mechanisms of action. These include inhibiting key enzymes like topoisomerases and protein kinases, intercalating with DNA, inducing apoptosis, and arresting the cell cycle.[2][3][4] Modifications to the quinoline ring system can significantly modulate this activity, offering a pathway to enhance potency and selectivity.
The 5-acetoxy substituent is of particular interest. The ester linkage provides a potential site for metabolic cleavage by cellular esterases, which can be more active in tumor environments. This could lead to the intracellular release of the corresponding 5-hydroxyquinoline derivative, a potent metal-chelating agent. The resulting disruption of metal-dependent enzymatic processes is a key strategy for inducing cancer cell death. This application note details the foundational synthesis of the 5-acetoxyquinoline core and provides standardized protocols to rigorously assess its antitumor efficacy.
Section 1: Synthesis of the 5-Acetoxyquinoline Core Scaffold
The synthesis of 5-acetoxyquinoline is efficiently achieved in a two-step process. First, the quinoline ring is constructed via the Skraup reaction to produce 5-hydroxyquinoline. Second, the hydroxyl group is acetylated to yield the final product.
Principle of Synthesis
Step 1: Skraup Synthesis of 5-Hydroxyquinoline. The Skraup reaction is a classic method for synthesizing quinolines.[5] It involves heating an aromatic amine (m-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (nitrobenzene).[5] The sulfuric acid dehydrates glycerol to the reactive α,β-unsaturated aldehyde, acrolein, which then undergoes a series of reactions including Michael addition and cyclization with the amine to form the quinoline ring.[6]
Step 2: Acetylation of 5-Hydroxyquinoline. Acetylation is a chemical reaction that introduces an acetyl functional group.[7] The hydroxyl group of 5-hydroxyquinoline is converted to an acetoxy group using an acetylating agent like acetic anhydride, often in the presence of a base catalyst such as pyridine.[7][8] This reaction is a straightforward esterification.[7][9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-acetoxyquinoline.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| m-Aminophenol | C₆H₇NO | ≥98% | Sigma-Aldrich |
| Glycerol (anhydrous) | C₃H₈O₃ | ≥99.5% | Fisher Scientific |
| Concentrated Sulfuric Acid | H₂SO₄ | 95-98% | VWR |
| Nitrobenzene | C₆H₅NO₂ | ≥99% | Acros Organics |
| Acetic Anhydride | (CH₃CO)₂O | ≥99% | Alfa Aesar |
| Pyridine (anhydrous) | C₅H₅N | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | ACS Grade | VWR |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Fisher Scientific |
Detailed Synthesis Protocol
Part A: Synthesis of 5-Hydroxyquinoline
-
Safety First: This reaction is exothermic and can become violent.[5] Conduct in a chemical fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reagents: To the flask, add m-aminophenol (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (0.4 mol) dropwise from the dropping funnel. The addition should take approximately 30-45 minutes. Control the rate to maintain the internal temperature below 120°C.
-
Heating: After the addition is complete, heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The mixture will darken significantly.
-
Work-up: Allow the mixture to cool to below 100°C. Carefully and slowly pour the reaction mixture into 1 L of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Neutralization & Isolation: Cool the remaining solution and neutralize it carefully with a saturated sodium carbonate solution until the pH is ~7-8. The crude 5-hydroxyquinoline will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol/water to obtain pure 5-hydroxyquinoline.
Part B: Acetylation to 5-Acetoxyquinoline
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized 5-hydroxyquinoline (0.05 mol) in anhydrous pyridine (50 mL) under an argon or nitrogen atmosphere.[8] Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (0.075 mol, 1.5 equiv.) to the stirred solution at 0°C.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:EtOAc mobile phase).[8]
-
Quenching: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-acetoxyquinoline.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-acetoxyquinoline.
Section 2: Physicochemical Characterization
It is imperative to confirm the identity and purity of the synthesized compounds before biological evaluation.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For 5-acetoxyquinoline, expect to see the appearance of a singlet around δ 2.4 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Look for a characteristic ester carbonyl (C=O) stretch around 1760 cm⁻¹.
Section 3: Protocols for In Vitro Antitumor Activity Evaluation
In vitro assays are the first step in evaluating the potential of newly synthesized compounds as anticancer agents.[10] They provide crucial data on cytotoxicity and the mechanism of cell death.[11]
Protocol: Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
5-Acetoxyquinoline derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-acetoxyquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO).[12] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
5-Acetoxyquinoline derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific)
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the 5-acetoxyquinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Potential Antitumor Mechanism Diagram
Quinoline derivatives can induce apoptosis through various signaling pathways, often involving the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.[3]
Caption: A potential apoptotic pathway induced by quinoline derivatives.
Section 4: Data Interpretation and Expected Results
The successful synthesis and evaluation of 5-acetoxyquinoline derivatives should yield clear, interpretable data that informs their potential as antitumor agents.
Cytotoxicity Data
The MTT assay will generate dose-response curves from which IC₅₀ values can be calculated. A lower IC₅₀ value indicates higher cytotoxic potency. It is valuable to test the compounds against a panel of cancer cell lines from different tissues to assess the spectrum of activity. For context, some potent quinoline-based anticancer agents have shown IC₅₀ values in the sub-micromolar to low micromolar range.[13]
Table 1: Example Antitumor Activity of Quinoline Derivatives (Literature Data)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Imidazo[4,5-c]quinolines | Various | < 1 | PI3K/mTOR Inhibition | [13] |
| Amino-quinoline-5,8-diones | Various | 0.59 - 1.52 | NQO1 Inhibition | [13] |
| Pyridin-2-one quinolines | MDA-MB-231 (Breast) | ~17 | Tubulin Inhibition | [14] |
| Benzo[c]quinolines | SR (Leukemia) | Not specified | DNA Intercalation | [15] |
Apoptosis Data
The flow cytometry data from the Annexin V/PI assay will be presented as quadrant plots. A significant increase in the percentage of cells in the Annexin V-positive quadrants (early and late apoptosis) in compound-treated samples compared to the control is indicative of apoptosis induction. This provides mechanistic insight beyond simple cytotoxicity, confirming that the compound actively triggers programmed cell death.
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Skraup synthesis | Insufficient heating; impure reagents; improper acid concentration. | Ensure the reaction temperature is maintained at 140-150°C. Use anhydrous glycerol. Verify the concentration of sulfuric acid. |
| Incomplete acetylation | Insufficient acetylating agent; presence of water; short reaction time. | Use a higher excess of acetic anhydride (e.g., 2.0 equiv.). Ensure all reagents and glassware are anhydrous. Extend the reaction time and monitor by TLC. |
| Compound precipitates in media | Poor aqueous solubility. | Prepare a higher concentration stock solution in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity. Consider formulation with solubilizing agents for in vivo studies. |
| High variability in MTT assay | Uneven cell seeding; edge effects in the plate; contamination. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the 96-well plate. Maintain sterile technique. |
References
-
ResearchGate. (2019). Synthesis of 5-Hydroxyquinolines. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Available at: [Link]
-
MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Available at: [Link]
-
Studylib. (n.d.). Acetylation of Hydroxyl Group: Aspirin Synthesis Lab Manual. Available at: [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
-
National Center for Biotechnology Information (NCBI). (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. Available at: [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]
-
ResearchGate. (n.d.). Acetylation of Amino and Tyrosine Hydroxyl Groups. Available at: [Link]
-
Wiley Online Library. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Available at: [Link]
-
IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
Wikipedia. (n.d.). Skraup reaction. Available at: [Link]
-
Iowa State University. (n.d.). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
eScholarship@UMassChan. (2022). In vitro Methods to Better Evaluate Drug Responses in Cancer. Available at: [Link]
-
MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available at: [Link]
-
Bentham Science. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Available at: [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Available at: [Link]
-
JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. DSpace [repository.escholarship.umassmed.edu]
- 12. Assessing Specificity of Anticancer Drugs In Vitro [jove.com]
- 13. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Aqueous Instability: A Technical Guide to Preserving Quinolin-5-yl Acetate
Welcome to the technical support center dedicated to a challenge familiar to many researchers: the spontaneous hydrolysis of quinolin-5-yl acetate in aqueous media. This guide is designed for professionals in drug development and scientific research who are navigating the complexities of handling this valuable yet labile compound. Here, we move beyond mere protocols to provide a deep dive into the causality of its degradation and offer field-proven strategies to ensure the integrity of your experiments.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured to address the most common issues encountered when working with quinolin-5-yl acetate in aqueous solutions. We adopt a question-and-answer format to provide direct, actionable solutions to your experimental hurdles.
Question 1: I've observed a rapid loss of my compound's activity in my aqueous assay buffer. What is the likely cause?
Answer: The most probable cause is the spontaneous hydrolysis of the ester bond in quinolin-5-yl acetate. The ester functional group is susceptible to nucleophilic attack by water, a reaction that is significantly influenced by the pH of your aqueous medium. This reaction cleaves the acetate group, yielding quinolin-5-ol and acetic acid, which are likely inactive in your assay.
The rate of this hydrolysis is catalyzed by both acidic and basic conditions.[1][2] In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.
The Hydrolysis Pathway of Quinolin-5-yl Acetate
Sources
Minimizing side reactions during quinoline acetylation
Technical Support Center: Quinoline Acetylation Protocols
Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions & Regioselectivity Control in Quinoline Acetylation
Introduction: The Quinoline Paradox
Welcome to the technical support hub for quinoline functionalization. If you are here, you have likely encountered the "Quinoline Paradox": the nitrogen atom that defines the molecule also sabotages its reactivity.
In electrophilic aromatic substitution (EAS) like Friedel-Crafts acylation, the basic nitrogen lone pair complexes with Lewis acids (AlCl₃, BF₃), generating a highly deactivated quinolinium species. This shuts down the reaction or forces harsh conditions that lead to tar formation (polymerization) or regio-scrambling .
This guide does not just list recipes; it provides a logic-based troubleshooting framework to navigate these electronic hurdles.
Module 1: C-Ring Acetylation (Friedel-Crafts & Radical)
Current Status: Direct Friedel-Crafts acylation of quinoline is generally non-viable. Recommended Action: Select a "Bypass Strategy" based on your desired regioisomer (C2, C4, C5-C7, or C8).
Strategy A: The Minisci Reaction (Targeting C2 & C4)
Mechanism: Radical nucleophilic substitution of protonated quinoline. Common Side Reaction: Polysubstitution and C2/C4 isomer mixtures.
Troubleshooting Protocol:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar | Over-oxidation or radical polymerization. | Switch Oxidant: Replace Ag(I)/persulfate with Ammonium Persulfate (APS) in aqueous acid. Maintain low temp (0–10°C). |
| C2/C4 Mixture | Lack of steric/electronic control. | Solvent Tuning: Use DCM/Water biphasic systems with TFA. The lipophilicity of the radical source affects the C2/C4 ratio. |
| Di-acetylation | Excess radical generation. | Stoichiometry: Use a slight deficiency of the aldehyde/radical source (0.8 eq) relative to the heterocycle. |
Expert Insight: In Minisci acylation, the protonated quinoline is the electrophile. The nucleophilic alkyl radical attacks the most electron-deficient positions (C2/C4). To favor mono-acetylation, ensure the reaction medium remains acidic (pH < 2) to keep the product protonated and deactivated against further radical attack.
Strategy B: The Reduction-Oxidation Route (Targeting C6 & C7)
Mechanism: Reduce quinoline to 1,2,3,4-tetrahydroquinoline (THQ), acetylate (EAS is now facile), then re-oxidize. Common Side Reaction: N-acetylation vs. C-acetylation competition.
Step-by-Step Workflow:
-
Reduction: H₂/PtO₂ or NaBH₃CN to form THQ.
-
Protection: Acetylate the Nitrogen first (protects amine, directs C-acetylation).
-
Note: N-acyl group directs ortho (C8) and para (C6).
-
-
Acylation: Standard Friedel-Crafts (AcCl/AlCl₃).
-
Result: Major product is usually C6-acetyl due to steric hindrance at C8.
-
-
Aromatization: DDQ or MnO₂ oxidation to restore the quinoline core.
Strategy C: N-Oxide Activation (Targeting C8)
Mechanism: Pd-catalyzed C-H activation. Critical Warning: Do NOT use acetic anhydride with N-oxides if you want ring acetylation. This triggers the Boekelheide Rearrangement (see Module 3).[1]
Module 2: N-Acetylation (Aminoquinolines)
Context: Acetylating an exocyclic amine (e.g., 8-aminoquinoline) without affecting the ring nitrogen. Primary Side Reaction: Bis-acetylation (formation of diacetylimide) or solubility-driven precipitation of incomplete reactions.
Optimization Table: Solvent & Base Effects
| Condition | Outcome | Recommendation |
| Ac₂O / Pyridine | High risk of bis-acetylation. | Avoid for primary aminoquinolines unless bis-product is desired. |
| AcCl / Et₃N / DCM | Fast, but HCl salt precipitates. | Good. Pre-dissolve amine completely. Add AcCl dropwise at 0°C. |
| Acetic Acid (Reflux) | Thermodynamic control. | Best for Mono-acetylation. The acidic medium suppresses the nucleophilicity of the mono-acetylated amide, preventing the second attack. |
Module 3: The N-Oxide Trap (Boekelheide vs. Acylation)
Scenario: You treated Quinoline N-oxide with Acetic Anhydride hoping for ring acylation, but obtained 2-quinolinemethanol acetate (side chain functionalization).
The Diagnosis: You triggered the Boekelheide Rearrangement .[1]
-
Acylation: Ac₂O attacks the Oxygen of the N-oxide.
-
Deprotonation: Acetate removes a proton from the C2-methyl group (if present) or attacks C2.
-
Rearrangement: The acetoxy group migrates to the alpha-carbon.
Visual Guide: The Acetylation Decision Matrix
Caption: Decision matrix for selecting the correct synthetic pathway based on regioselectivity requirements, highlighting critical avoidance of rearrangement side reactions.
Frequently Asked Questions (FAQs)
Q: Why can't I just use Acetyl Chloride and Aluminum Chloride on quinoline directly? A: The nitrogen lone pair is a better Lewis base than the pi-system. It reacts with AlCl₃ immediately to form a complex. This places a full positive charge on the nitrogen, making the ring incredibly electron-deficient (deactivated). A standard Friedel-Crafts electrophile (acylium ion) cannot attack such a deactivated ring.
Q: I am seeing a "red tar" in my Minisci reaction. What is it? A: This is likely a polymer of your radical source or quinoline oligomers.
-
Fix: Ensure efficient stirring and degas your solvent (remove O₂). Oxygen can quench radicals or promote polymerization. Add the oxidant (persulfate) slowly to keep the radical concentration low (steady-state approximation).
Q: How do I separate the C2 and C4 isomers from the Minisci reaction? A: They are often difficult to separate by crystallization. Flash chromatography using a gradient of Ethyl Acetate in Hexanes (0% to 40%) is standard. C4-acetyl quinolines are typically more polar than C2 isomers due to the dipole moment alignment.
References
-
Minisci Reaction & Regioselectivity: Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry, 79(9), 3856–3865.
-
N-Oxide C-H Activation (C8 Selectivity): Wu, X., Zhao, Y., & Ge, H. (2016). Direct Aerobic Carbonylation of C(sp2)–H Bonds in the Quinoline N-Oxide with Alcohols. Journal of the American Chemical Society, 138(24), 7524–7527.
-
Friedel-Crafts on Tetrahydroquinolines: Kouznetsov, V. V., et al. (2005). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 10, 15-20. (Validating the THQ reduction-acylation pathway).
-
Boekelheide Rearrangement Mechanisms: Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[1] Synthetic Communications, 25(5), 629-633.
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Technical Support Center: Optimizing Storage Conditions for Moisture-Sensitive Quinoline Esters
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with moisture-sensitive quinoline esters. Its purpose is to offer a comprehensive resource for understanding, troubleshooting, and mitigating stability issues arising from improper storage and handling. By adhering to the principles outlined, you can ensure the integrity, purity, and performance of your quinoline ester compounds throughout their lifecycle.
Foundational Principles: The Inherent Instability of Quinoline Esters
Quinoline esters, a vital class of heterocyclic compounds in medicinal chemistry, are frequently susceptible to degradation via hydrolysis.[1][2] This reactivity stems from the electrophilic nature of the ester's carbonyl carbon, which is a prime target for nucleophilic attack by water molecules. This process, known as hydrolysis, cleaves the ester bond, yielding a carboxylic acid and an alcohol, thereby compromising the compound's structural integrity and biological activity.[3][4]
The quinoline moiety itself is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This inherent property exacerbates the risk of hydrolysis, making stringent control of environmental moisture a critical factor in maintaining the long-term stability of these compounds.[7][8][9]
Mechanism of Hydrolysis
The hydrolysis of an ester can be catalyzed by both acid and base. In the context of atmospheric moisture, the reaction typically proceeds via a neutral or slightly acidic pathway. The presence of water molecules, even in trace amounts, can initiate the degradation process.
Caption: Base-catalyzed hydrolysis mechanism of a quinoline ester.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the storage and handling of moisture-sensitive quinoline esters.
Q1: My quinoline ester has turned from a white powder to a yellowish, clumpy solid. What happened?
A1: This is a classic sign of moisture absorption and subsequent hydrolysis. The quinoline core itself can yellow or brown upon exposure to light and air, and the hygroscopic nature of the compound leads to the absorption of atmospheric moisture, causing the powder to clump.[5][10] The color change may also indicate the formation of degradation products. Immediate analysis is recommended to assess the purity of the material.
Q2: I store my quinoline esters in a standard laboratory freezer. Is this sufficient to prevent degradation?
A2: Not necessarily. While low temperatures can slow the rate of chemical reactions, freezers can be high-humidity environments.[11] Storing a hygroscopic compound in a simple vial in a freezer can lead to condensation and moisture ingress, potentially accelerating hydrolysis.[11] Proper storage requires a multi-faceted approach that includes not just temperature control but, more importantly, stringent moisture control.
Q3: What is the ideal relative humidity (RH) for storing moisture-sensitive compounds?
A3: For highly moisture-sensitive pharmaceutical compounds, it is recommended to maintain a relative humidity of 50% or lower.[12][13] Exceeding 60% RH significantly increases the risk of decomposition.[13] For particularly sensitive quinoline esters, aiming for an even lower RH is advisable.
Q4: Can I use any desiccant for my desiccator?
A4: While several types of desiccants are available, their efficacy varies depending on the desired level of dryness. Silica gel is a common and effective choice for general-purpose drying.[14][15] For achieving very low humidity levels, molecular sieves are superior as they can adsorb moisture even at low relative humidity.[14][16]
Q5: How often should I regenerate or replace the desiccant in my storage container?
A5: This depends on the frequency of access to the container, the ambient humidity of the laboratory, and the type of desiccant used. Indicating silica gel changes color as it becomes saturated, providing a visual cue for replacement or regeneration. For non-indicating desiccants, a regular replacement schedule (e.g., monthly) is a good practice. In high-humidity environments or with frequent container access, a more frequent schedule is necessary.
Troubleshooting Guide: A Proactive Approach to Stability
This section provides systematic troubleshooting workflows to identify and resolve common issues encountered during the storage and handling of quinoline esters.
Issue: Unexpected Impurities Detected in a Freshly Opened Container
This scenario suggests that degradation may have occurred during shipping or initial storage.
Caption: Workflow for troubleshooting impurities in a new container.
Issue: Gradual Decrease in Purity Over Time in the Lab
This indicates an issue with your local storage and handling procedures.
| Potential Cause | Corrective Action | Verification Step |
| Inadequate Storage Container | Transfer the compound to an airtight container with a high-integrity seal (e.g., amber glass vial with a PTFE-lined cap).[8] | Perform a stability study comparing the compound in the new vs. old container under controlled conditions. |
| Saturated Desiccant | Replace or regenerate the desiccant in your desiccator or storage chamber.[17] | Use a hygrometer to monitor the relative humidity inside the storage environment. |
| Frequent Exposure to Ambient Air | Minimize the number of times the primary container is opened. Aliquot the compound into smaller, single-use vials.[10] | Analyze the purity of an aliquot that has been stored unopened for a set period versus the main stock. |
| Inert Atmosphere Compromised | If using an inert gas blanket, ensure the gas is dry (e.g., passed through a drying trap) and that the container is properly purged and sealed.[18][19] | Use an oxygen sensor to verify the inert atmosphere within the storage container. |
Experimental Protocols: Ensuring Compound Integrity
Adherence to standardized protocols is paramount for preserving the stability of moisture-sensitive quinoline esters.
Protocol for Aliquoting and Short-Term Storage
-
Preparation: Prepare a dry, inert atmosphere work area. A glove box or a benchtop area purged with dry nitrogen or argon is ideal.
-
Equilibration: Allow the primary container of the quinoline ester to equilibrate to room temperature before opening to prevent condensation.
-
Aliquoting: Quickly weigh and transfer the desired amount of the compound into smaller, pre-dried vials.
-
Inerting: Backfill each vial with a dry, inert gas such as nitrogen or argon.[20][21]
-
Sealing: Tightly seal the vials with high-quality, chemically resistant caps.
-
Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.
-
Storage: Place the aliquots in a desiccator containing an active desiccant. For long-term storage, the desiccator should be placed in a controlled-temperature environment (e.g., a refrigerator, not a freezer unless the compound's properties specifically require it and humidity is controlled).
Protocol for Stability Testing of a Quinoline Ester
This protocol is based on the principles outlined in the ICH guidelines for stability testing.[22][23][24]
-
Sample Preparation: Prepare multiple, identical samples of the quinoline ester in the intended storage container and closure system.
-
Initial Analysis (Time Zero): Perform a comprehensive analysis on a subset of the samples to establish the initial purity, appearance, and other relevant quality attributes. Common analytical techniques include HPLC, LC-MS, and Karl Fischer titration for water content.[25][26][27]
-
Storage Conditions: Place the remaining samples in stability chambers set to various conditions. For moisture sensitivity assessment, different relative humidity levels are crucial.
-
Testing Frequency: Pull samples at predetermined time points for analysis.
-
Data Analysis: Compare the analytical results at each time point to the initial data to determine the rate of degradation and establish a shelf-life.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- How do you handle hygroscopic solutes in the lab? - TutorChase.
-
Quinoline - Wikipedia. Available at: [Link]
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2022).
- 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023).
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (2021). Available at: [Link]
-
Hydrolysis of esters mechanism - YouTube. (2023). Available at: [Link]
- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008).
- Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability - Colorcon. (2024).
-
Inerting in the chemical industry. - Linde. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
-
Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. (2015). Available at: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Available at: [Link]
-
Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]
-
mechanism of ester hydrolysis - YouTube. (2019). Available at: [Link]
-
Pharmaceutical Desiccants | Primary Packaging solution. Available at: [Link]
-
The Importance of Inerting - Air Products. Available at: [Link]
-
Microbial degradation of quinoline: kinetics study with Burkholderia picekttii - PubMed. (2004). Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Nitrogen - Air Products. Available at: [Link]
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. (2023). Available at: [Link]
- WO2014166421A1 - Hydrolysis of an ester compound - Google Patents.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Available at: [Link]
-
Stability testing of existing active substances and related finished products. (2023). Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline. Available at: [Link]
-
Inerting in the chemical industry. - BOC. Available at: [Link]
-
Hydrolytic Stability of Synthetic Ester Lubricants - ResearchGate. Available at: [Link]
-
How to Store Reagents - Department of Chemistry : University of Rochester. Available at: [Link]
-
Pharmaceutical Desiccants - drytecindustries.com. Available at: [Link]
-
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. Available at: [Link]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Available at: [Link]
-
Moisture absorber packets for pharmaceutical industry - Desiccant Pak. Available at: [Link]
-
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ResearchGate. (2009). Available at: [Link]
-
Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy - PubMed. (2011). Available at: [Link]
-
Inert gas - Wikipedia. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (2025). Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available at: [Link]
-
Optimizing Pharma Production: The Role of Humidity Control - LANSTEP. (2024). Available at: [Link]
-
The Role of Desiccants in Pharmaceutical Stability. (2025). Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2021). Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019). Available at: [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carbodiimide.com [carbodiimide.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. danthermgroup.com [danthermgroup.com]
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- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 18. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 19. airproducts.ie [airproducts.ie]
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- 21. Inert gas - Wikipedia [en.wikipedia.org]
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- 23. ema.europa.eu [ema.europa.eu]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. madison-proceedings.com [madison-proceedings.com]
- 26. researchgate.net [researchgate.net]
- 27. Microbial degradation of quinoline: kinetics study with Burkholderia picekttii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ema.europa.eu [ema.europa.eu]
- 29. asean.org [asean.org]
Technical Support Center: Purification of 5-Acetoxyquinoline
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 5-hydroxyquinoline from its acetylated product, 5-acetoxyquinoline. The guidance herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Foundational Knowledge: Understanding the Components
Effective purification begins with a solid understanding of the chemical and physical properties of the compounds involved. The key to separating the starting material, 5-hydroxyquinoline, from the desired product, 5-acetoxyquinoline, lies in exploiting their structural differences. The primary distinction is the conversion of the phenolic hydroxyl group (-OH) in 5-hydroxyquinoline to an acetate ester (-OAc) in 5-acetoxyquinoline. This functional group modification significantly alters the acidity and polarity of the molecule.
| Property | 5-Hydroxyquinoline | 5-Acetoxyquinoline | Rationale for Separation |
| Structure | Phenolic -OH group | Acetate ester group | The acidic proton on the hydroxyl group is the primary handle for separation via acid-base extraction. |
| Molecular Weight | 145.16 g/mol [1] | 187.19 g/mol | --- |
| Melting Point | 213-215 °C[1] | ~75-78 °C | Significant difference allows for purity assessment via melting point determination. |
| Acidity (pKa) | ~9.8 (phenolic proton) | Not appreciably acidic | The phenolic proton of 5-hydroxyquinoline is readily removed by a mild base, while the acetate is not. |
| Polarity | More polar | Less polar | The hydroxyl group allows for strong hydrogen bonding, making it more polar and more soluble in polar solvents. This difference is exploited in chromatography. |
Troubleshooting and FAQs
Q1: Why is separating unreacted 5-hydroxyquinoline from my 5-acetoxyquinoline product so challenging?
A1: The primary challenge stems from the structural similarity between the starting material and the product. Both molecules share the same quinoline backbone, leading to comparable solubility profiles in many common organic solvents. If the acetylation reaction has not gone to completion, you are left with a mixture of two compounds that may co-precipitate or be difficult to resolve with simple purification methods like a single recrystallization without a carefully selected solvent system.
Q2: What is the most robust and efficient method for removing the 5-hydroxyquinoline impurity?
A2: The most effective and widely applicable method is Acid-Base Extraction . This technique directly exploits the most significant chemical difference between the two compounds: the acidic phenolic hydroxyl group on the 5-hydroxyquinoline.
The Underlying Principle (Causality): 5-Hydroxyquinoline, being a phenol, is weakly acidic. It will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble sodium salt (sodium 5-quinolinate). The desired product, 5-acetoxyquinoline, lacks this acidic proton and, being an ester, will not react with the mild base. It remains in the non-polar organic phase. This allows for a clean separation of the two compounds into different liquid phases.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (containing both 5-acetoxyquinoline and 5-hydroxyquinoline) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and gently invert it multiple times (10-15 inversions) to allow for the acid-base reaction to occur. Crucial Insight: Avoid vigorous shaking, as this can lead to the formation of emulsions that are difficult to break. Vent the funnel frequently to release CO₂ gas that is generated during the neutralization.
-
Phase Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (depending on the solvent density) containing your pure 5-acetoxyquinoline, while the bottom aqueous layer will contain the dissolved sodium 5-quinolinate salt.
-
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of the impurity, repeat the wash with fresh sodium bicarbonate solution (Steps 2-4) two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic phase.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 5-acetoxyquinoline.
Workflow Visualization: Acid-Base Extraction
Caption: Workflow for purifying 5-acetoxyquinoline via acid-base extraction.
Q3: I tried acid-base extraction, but my recovery of 5-acetoxyquinoline is very low. What went wrong?
A3: Low yield after an extraction procedure can typically be traced to one of two issues: product hydrolysis or incomplete separation.
-
Problem 1: Product Hydrolysis. The acetate ester of your product can be hydrolyzed back to 5-hydroxyquinoline under basic conditions.
-
Causality: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly cleave the ester bond.
-
Troubleshooting: Always use a mild base. Saturated sodium bicarbonate is ideal because it is strong enough to deprotonate the phenol but generally not strong enough to cause significant hydrolysis of the ester, especially with brief contact times.
-
-
Problem 2: The Product is in the Aqueous Layer.
-
Causality: While less common, if the pH of the aqueous layer becomes too high, some of the product might be entrained. More likely, insufficient extraction from the organic layer leaves product behind.
-
Troubleshooting: After the initial separation, it is good practice to perform a "back-extraction." This involves taking the combined aqueous layers, acidifying them carefully with dilute HCl to reprotonate any accidentally hydrolyzed product, and then extracting them again with a fresh portion of organic solvent (e.g., ethyl acetate). This can recover any product that was lost to the aqueous phase.
-
Q4: Are there alternative purification methods if extraction is not feasible for my setup?
A4: Yes, while acid-base extraction is superior in selectivity, both recrystallization and column chromatography are viable alternatives, particularly for smaller scales or when dealing with emulsions.
Method 2: Recrystallization
This technique purifies compounds based on differences in their solubility in a given solvent at varying temperatures.[2][3][4]
The Underlying Principle (Causality): The ideal recrystallization solvent will dissolve both the desired product and the impurity when hot but will allow only the desired product to crystallize out upon cooling, keeping the impurity dissolved in the mother liquor. Since 5-hydroxyquinoline is more polar, a solvent system can be chosen where its solubility remains higher than the less polar 5-acetoxyquinoline as the solution cools.
Potential Recrystallization Solvents:
| Solvent/System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The product is likely less soluble in this polar mixture than the starting material. |
| Isopropanol | A common solvent for recrystallizing compounds of moderate polarity. |
| Toluene | A non-polar solvent. The more polar 5-hydroxyquinoline will have lower solubility and may crash out first if it is the major component. Better if the product is the major component. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from the table above. Test small amounts first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[4]
-
Crystallization: Once at room temperature, cool the flask further in an ice-water bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Method 3: Flash Column Chromatography
This is a highly effective method for separating compounds with different polarities.[5]
The Underlying Principle (Causality): The stationary phase (typically silica gel) is highly polar. The more polar 5-hydroxyquinoline will have a stronger interaction with the silica gel and will therefore move down the column more slowly. The less polar 5-acetoxyquinoline will interact less and elute from the column faster with a moderately polar mobile phase.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Visualization: Column Chromatography
Caption: Workflow for purifying 5-acetoxyquinoline via column chromatography.
Q5: How do I confirm that my final product is pure?
A5: After purification, it is essential to assess the purity of your 5-acetoxyquinoline. A combination of the following methods provides a high degree of confidence:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to check for the presence of the starting material. Spot your purified product alongside the 5-hydroxyquinoline starting material on a TLC plate. A pure sample should show only one spot corresponding to the product, with no visible spot at the retention factor (Rf) of the starting material.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value (~75-78 °C). The presence of impurities typically depresses and broadens the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method for confirming the structure and purity. In the spectrum of pure 5-acetoxyquinoline, you should see a characteristic singlet around 2.4 ppm corresponding to the three protons of the acetate methyl group. The absence of a broad singlet for the phenolic -OH proton of 5-hydroxyquinoline is a strong indicator of purity.
References
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
da Silva, M. D., et al. (2002). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 13, 803-807. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
-
Ali, N. W., Gamal, M., & Abdelkawy, M. (2012). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Journal of Applied Pharmaceutical Science, 2(11), 64-68. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
-
Zhang, R., et al. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5346-5357. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 790-798. Retrieved from [Link]
-
Al-Busafi, S. N., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Modern Applications of Chemical Engineering, 1(1). Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Hydroxyisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Google Patents. (n.d.). CN102746221B - Method for extracting quinoline from coal tar wash oil.
-
Patsnap. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]
-
Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Retrieved from [Link]
Sources
Validation & Comparative
Validating Purity of Quinolin-5-yl Acetate: A Comparative Guide to Elemental Analysis
Executive Summary
Quinolin-5-yl acetate (5-acetoxyquinoline,
This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), demonstrating that while EA lacks molecular specificity, it is the only self-validating method for confirming bulk purity and salt stoichiometry . We provide a specific protocol for quinolin-5-yl acetate, highlighting its sensitivity to hydrolysis (reverting to 5-hydroxyquinoline), which significantly alters the Nitrogen/Carbon ratio.
Theoretical Framework: The Chemistry of Validation
To validate purity, one must first establish the theoretical baseline. Quinolin-5-yl acetate is an ester; its primary degradation pathway is hydrolysis, yielding 5-hydroxyquinoline and acetic acid .
Theoretical Composition ( )
Molecular Weight: 187.19 g/mol
| Element | Calculation | Theoretical % (w/w) |
| Carbon (C) | 70.58% | |
| Hydrogen (H) | 4.85% | |
| Nitrogen (N) | 7.48% | |
| Oxygen (O) | 17.09% |
The "Hydrolysis Shift"
If the sample hydrolyzes, the volatile acetic acid is often lost during drying or combustion, leaving 5-hydroxyquinoline (
-
5-Hydroxyquinoline (
):-
C: 74.48% (+3.90% shift)
-
N: 9.65% (+2.17% shift)
-
Key Insight: A "Pure" HPLC trace might miss inorganic salts, but EA is extremely sensitive to hydrolysis for this compound. A result showing High Nitrogen (>7.8%) and High Carbon (>71.0%) strongly suggests hydrolysis has occurred, even if the sample looks dry.
Comparative Analysis: EA vs. HPLC vs. qNMR
This table compares the three primary validation methods for Quinolin-5-yl acetate.
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis) | qNMR ( |
| Primary Target | Bulk elemental composition (C, H, N).[1] | Organic impurities (chromophores). | Molecular structure & solvent residue. |
| Purity Type | Absolute (w/w) vs. Theoretical. | Relative (Area %). | Absolute (w/w) vs. Internal Standard. |
| Inorganic Salts | Detected (Low C/H/N values).[2] | Invisible (elute in void volume). | Invisible (no protons). |
| Isomer Specificity | None (5-yl and 8-yl isomers are identical). | High (different retention times). | High (different chemical shifts). |
| Destructive? | Yes (Combustion). | No (Recovery possible). | No. |
| Sample Req. | 2–5 mg. | < 1 mg. | 5–20 mg. |
| Cost/Run | Low ($). | Medium ( | High ( |
Experimental Protocol: Self-Validating EA Workflow
Objective: Determine the purity of Quinolin-5-yl acetate with a tolerance of
Reagents & Equipment
-
Instrument: CHNS Elemental Analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart).
-
Standard: Acetanilide (Standard) or Sulfanilamide (Reference).[5]
-
Sample: Quinolin-5-yl acetate (dried in vacuo over
for 24h). -
Capsules: Tin (Sn) capsules for combustion.
Step-by-Step Procedure
-
System Blanking: Run 3 empty tin capsules to establish the baseline for C, H, and N. Ensure background N is <0.02%.
-
K-Factor Calibration: Run Acetanilide standards (1.5 mg – 2.5 mg) to calibrate the detector response.
must be . -
Sample Preparation (Critical Step):
-
Quinolin-5-yl acetate is an ester. Do not use plastic spatulas (plasticizers can contaminate). Use stainless steel.
-
Weigh 2.000 mg
0.005 mg into the tin capsule. -
Tip: If the sample is hygroscopic, seal the capsule immediately.
-
-
Combustion:
-
Furnace Temp: 950°C (ensure complete oxidation of the aromatic ring).
-
Oxygen Boost: 2 seconds (to prevent soot formation from the quinoline ring).
-
-
Data Validation:
-
Run samples in triplicate.
-
Calculate Mean and Standard Deviation.
-
Interpretation Logic (The "Self-Validating" System)
Use the following logic flow to diagnose the purity status of your batch.
Figure 1: Decision Logic for Interpreting Elemental Analysis of Quinolin-5-yl Acetate.
Case Study: Batch Q5A-042 vs. Q5A-043
To illustrate the comparative power of EA, we simulated data for two batches of Quinolin-5-yl acetate.
Batch Q5A-042: Recrystallized from Ethanol. Batch Q5A-043: Crude precipitate, washed with water.
| Metric | Batch Q5A-042 (Recrystallized) | Batch Q5A-043 (Crude) | Interpretation |
| Appearance | White Needles | Off-white Powder | |
| EA Carbon | 70.45% (Diff: -0.13) | 65.20% (Diff: -5.38) | Batch 043 has significant non-carbon contamination. |
| EA Nitrogen | 7.51% (Diff: +0.03) | 6.90% (Diff: -0.58) | Low N in 043 confirms contamination is likely inorganic (not hydrolysis). |
| HPLC Purity | 99.8% | 99.1% | HPLC shows Batch 043 is "pure" organically! |
| Conclusion | Pass. High purity. | Fail. HPLC missed ~8% inorganic salt (likely NaCl or Silica) detected by EA. |
Analysis: Batch Q5A-043 illustrates the "HPLC Trap." The sample appears 99.1% pure by UV detection because the inorganic salts (Sodium Sulfate/Chloride) used in drying/washing do not absorb UV light. Only Elemental Analysis revealed that the batch was actually only ~92% pure by mass.
Conclusion & Recommendations
For Quinolin-5-yl acetate, Elemental Analysis is not just a legacy requirement; it is a critical "mass balance" auditor that complements HPLC.
-
Use HPLC to ensure the absence of the 8-yl isomer and unreacted starting materials.
-
Use EA to validate that the sample is free of inorganic salts and has not undergone hydrolysis (indicated by a sharp rise in %N).
-
Final Recommendation: Do not release a batch for biological testing based on HPLC alone. A discrepancy >0.4% in EA indicates a mass error that will skew molarity calculations in drug assays.
References
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5][6] Inorganic Chemistry Frontiers.[5] [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines.[3][7][8][Link]
-
PubChem. (n.d.). 5-Hydroxyquinoline Compound Summary.[Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. 5-(Chloromethyl)quinolin-8-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Cytotoxicity of Quinolin-5-yl Acetate and Structurally Related Analogs
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of anticancer activities, attributable to diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1][2] This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of quinolin-5-yl acetate against two well-characterized quinoline derivatives: the metal-chelating agent 8-hydroxyquinoline and the potent mutagen 4-nitroquinoline 1-oxide.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer compounds. The experimental data and protocols herein are presented to facilitate a comprehensive understanding of the cytotoxic potential of quinolin-5-yl acetate in relation to its structural analogs.
Introduction to Quinoline Derivatives as Cytotoxic Agents
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[2] Its derivatives are known to exert their cytotoxic effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase, and modulation of key signaling pathways such as the p53 and MAPK pathways.[3][4] The substituent pattern on the quinoline core profoundly influences the compound's biological activity, dictating its mechanism of action and cytotoxic potency.
Quinolin-5-yl acetate is an ester derivative of 5-hydroxyquinoline. In a cellular environment, it is anticipated that the acetate group will be readily cleaved by intracellular esterases, releasing the active metabolite, 5-hydroxyquinoline. Therefore, for the purpose of this in vitro comparative guide, the cytotoxic profile of quinolin-5-yl acetate will be considered analogous to that of 5-hydroxyquinoline.
Comparative Cytotoxicity Profile
To provide a robust comparison, we have selected two quinoline derivatives with distinct and well-documented cytotoxic profiles:
-
8-Hydroxyquinoline: Known for its metal ion chelating properties, which are believed to contribute to its biological activities.[5][6]
-
4-Nitroquinoline 1-oxide (4NQO): A potent carcinogen and mutagen that serves as a positive control in many genotoxicity and cytotoxicity assays.[7][8]
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for these compounds against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 5-Hydroxyquinoline (as proxy for Quinolin-5-yl Acetate) | HeLa | Cervical Cancer | >100 | [9] |
| MCF-7 | Breast Cancer | >100 | [9] | |
| 8-Hydroxyquinoline | HCT 116 | Colon Carcinoma | 9.33 ± 0.22 | [10] |
| A-375 | Malignant Melanoma | <10 | [5] | |
| A-549 | Lung Carcinoma | <10 | [5] | |
| RPMI 8226 | Myeloma | 14 | [11] | |
| 4-Nitroquinoline 1-oxide (4NQO) | PSNG13 (BLM-deficient) | Fibrosarcoma | 0.0494 ± 0.0047 | [12] |
| PSNF5 (BLM-proficient) | Fibrosarcoma | 0.1738 ± 0.015 | [12] | |
| Jurkat | T-cell Leukemia | ~5-10 | [9] | |
| Daudi | B-cell Lymphoma | ~2-5 | [9] |
Analysis of Cytotoxicity Data:
The compiled data indicates that 4-nitroquinoline 1-oxide exhibits the most potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range across multiple cell lines.[9][12] 8-Hydroxyquinoline also demonstrates significant cytotoxicity, with IC50 values in the low micromolar range against several cancer cell types.[5][10][11] In contrast, the available data for 5-hydroxyquinoline suggests a much lower cytotoxic potential, with IC50 values exceeding 100 µM in the tested cell lines.[9] This suggests that the position of the hydroxyl group on the quinoline ring is a critical determinant of its cytotoxic potency, with the 8-position conferring significantly greater activity than the 5-position in the evaluated contexts.
Mechanistic Insights: Potential Signaling Pathways
The cytotoxic effects of quinoline derivatives are often mediated by their interaction with critical cellular signaling pathways that regulate cell survival and death. Two of the most pertinent pathways are the p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
p53-Mediated Apoptosis
The p53 protein, often termed the "guardian of the genome," plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage induced by cytotoxic agents.[13] Certain quinoline derivatives have been shown to activate the p53 pathway, leading to the transcriptional upregulation of pro-apoptotic genes like Bax and the subsequent activation of the caspase cascade.[14]
Caption: p53-mediated apoptosis pathway activated by quinoline derivatives.
MAPK Signaling Pathway
The MAPK signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is a common feature in many cancers. Some quinoline derivatives have been found to inhibit components of the MAPK pathway, such as ERK, leading to a reduction in cell proliferation and survival.[4]
Caption: Inhibition of the MAPK signaling pathway by quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity assessments, standardized and well-controlled experimental protocols are essential. The following are step-by-step methodologies for the MTT and Annexin V assays, two common in vitro techniques for evaluating cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives (quinolin-5-yl acetate, 8-hydroxyquinoline, 4-nitroquinoline 1-oxide) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
This comparative guide highlights the significant differences in the in vitro cytotoxicity of quinolin-5-yl acetate (represented by its active metabolite, 5-hydroxyquinoline) and its structural analogs, 8-hydroxyquinoline and 4-nitroquinoline 1-oxide. The position of the hydroxyl group on the quinoline ring appears to be a critical determinant of cytotoxic potency, with the 8-position conferring substantially higher activity than the 5-position. 4-Nitroquinoline 1-oxide stands out as a highly potent cytotoxic agent. The provided experimental protocols for the MTT and Annexin V assays offer a standardized framework for researchers to conduct their own comparative studies. Further investigations into the specific molecular targets and mechanisms of action of these compounds will be crucial for the rational design of more effective and selective quinoline-based anticancer drugs.
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MAPK/ERK Signaling Pathway. YouTube. Available at: [Link]
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Cytotoxicity of 5-amino-8-hydroxyquinoline (5AHQ), alone and in combination with bortezomib, in malignant cells vs normal hematopoietic cells. ResearchGate. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib. ResearchGate. Available at: [Link]
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ERK/MAPK signalling pathway and tumorigenesis. PubMed. Available at: [Link]
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Impact of juglone on oral carcinogenesis induced by 4-nitroquinoline-1-oxide (4NQO) in rat model. bioRxiv. Available at: [Link]
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Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. PubMed Central. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
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Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]
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Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed Central. Available at: [Link]
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Syntheses and evaluation of new Quinoline derivatives for inhibition of hnRNP K in regulating oncogene c-myc transcription. PubMed. Available at: [Link]
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A Comparative Guide to the Crystal Structure Analysis of Quinolin-5-yl Acetate Derivatives: Unveiling Structure-Property Relationships
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The seemingly subtle addition of an acetate group at the 5-position of the quinoline ring system, and further substitutions thereon, can significantly influence the molecule's physicochemical properties, crystal packing, and ultimately, its biological efficacy.
This guide provides an in-depth comparative analysis of the crystal structures of quinolin-5-yl acetate derivatives. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices in single-crystal X-ray diffraction (SC-XRD), compare this "gold standard" technique with other analytical methods, and explore the critical link between solid-state structure and potential biological activity.
The Decisive Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This technique provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, torsion angles, and intermolecular interactions can be elucidated with high precision. For quinolin-5-yl acetate derivatives, SC-XRD is indispensable for understanding how different substitution patterns on the quinoline ring or modifications to the acetate moiety influence the overall molecular conformation and the supramolecular architecture. These solid-state features are critical for properties such as solubility, stability, and bioavailability, and can dictate how a molecule interacts with its biological target.
Experimental Protocol: From Powder to Precision Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous attention to detail. Here, we outline a self-validating protocol for the crystallographic analysis of quinolin-5-yl acetate derivatives, underscoring the rationale behind each critical step.
1. Crystal Growth: The Foundation of Quality Data
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal. For quinolin-5-yl acetate derivatives, which are often organic solids, slow evaporation from a suitable solvent is a commonly employed and effective crystallization technique.[2]
-
Step 1: Solvent Screening. A crucial initial step is to screen a variety of solvents with differing polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to ascertain the compound's solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Step 2: Preparation of a Saturated Solution. A nearly saturated solution of the quinolin-5-yl acetate derivative is prepared by dissolving the compound in the chosen solvent, with gentle warming if necessary.
-
Step 3: Slow Evaporation. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the ordered growth of single crystals. For instance, colorless single crystals of 5-(chloromethyl)quinolin-8-yl acetate suitable for X-ray diffraction have been successfully obtained by the slow evaporation of an ethanol solution over a period of two days.[2]
2. Data Collection: Capturing the Diffraction Pattern
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. Modern automated diffractometers, such as a Bruker SMART CCD area detector, are typically employed for this purpose.
-
Step 1: Crystal Mounting. A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Step 2: Data Collection Strategy. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The diffracted X-rays are captured by the detector as a series of diffraction spots. A series of frames are collected as the crystal is rotated, ensuring that a complete and redundant dataset is obtained.
-
Step 3: Data Reduction. The raw diffraction data are processed to correct for various experimental factors, and the intensities of the individual reflections are integrated.
3. Structure Solution and Refinement: From Data to Molecular Model
The final and most computationally intensive phase is the determination and refinement of the crystal structure.
-
Step 1: Structure Solution. The processed diffraction data are used to solve the "phase problem" and generate an initial electron density map. Direct methods, as implemented in software packages like SHELXS97, are commonly used for this purpose.[2]
-
Step 2: Structure Refinement. The initial atomic model is refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL97.[2] This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Comparative Analysis of Quinolin-5-yl Acetate Derivatives
The true power of crystallographic analysis is realized when comparing the structures of closely related molecules. Substituents on the quinoline ring can profoundly impact molecular conformation and intermolecular interactions, leading to different crystal packing arrangements.
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| 5-(Chloromethyl)quinolin-8-yl acetate | C₁₂H₁₀ClNO₂ | Triclinic | P1 | Two independent molecules in the asymmetric unit. The chloromethyl and acetate groups are on the same side of the quinoline ring. | [2] |
| (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate | C₁₉H₁₄FNO₂ | Monoclinic | P2₁/c | Molecules are linked by C—H···O hydrogen bonds. The dihedral angle between the quinoline and fluorobenzene rings is 8.15(3)°. | [3] |
| 5-Chloroquinolin-8-yl acrylate | C₁₂H₈ClNO₂ | Monoclinic | P2₁/c | Contains a ketone carbonyl, a double bond, and a pyridine ring. |
From this comparison, we can discern how different substituents influence the crystal packing. For instance, the presence of a chloromethyl group in 5-(chloromethyl)quinolin-8-yl acetate leads to a triclinic crystal system with two independent molecules in the asymmetric unit, suggesting a more complex packing arrangement.[2] In contrast, the extended π-system in (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate facilitates the formation of C—H···O hydrogen bonds, leading to a monoclinic crystal system.[3]
Beyond Diffraction: A Multi-Technique Approach
While single-crystal X-ray diffraction provides the ultimate structural detail, a comprehensive understanding of quinolin-5-yl acetate derivatives necessitates a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom, allowing for the confirmation of the molecular connectivity. For quinolin-5-yl acetate derivatives, NMR is essential for confirming the successful synthesis and purity of the compound before attempting crystallization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a synthesized quinolin-5-yl acetate derivative with high accuracy.
Computational Chemistry: The Synergy of Theory and Experiment
Density Functional Theory (DFT) has emerged as a powerful computational tool for complementing experimental crystallographic data. DFT calculations can be used to:
-
Optimize Molecular Geometries: Theoretical calculations can provide an optimized gas-phase geometry of a molecule, which can be compared with the experimentally determined solid-state structure. This comparison can reveal the extent to which intermolecular forces in the crystal lattice influence the molecular conformation.
-
Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.
-
Analyze Intermolecular Interactions: Computational methods can be used to quantify the strength of various intermolecular interactions observed in the crystal structure, such as hydrogen bonds and π-π stacking.
The synergy between SC-XRD and DFT provides a more complete picture of the structural and electronic properties of quinolin-5-yl acetate derivatives.
Structure-Activity Relationships: The Ultimate Goal
For drug development professionals, the ultimate goal of structural analysis is to establish a clear structure-activity relationship (SAR). By correlating specific structural features with biological activity, we can rationally design more potent and selective drug candidates.
For quinolin-5-yl acetate derivatives, understanding the crystal structure can provide crucial insights into their potential as, for example, acetylcholinesterase (AChE) inhibitors. The conformation of the molecule in the solid state can inform how it might bind to the active site of the enzyme. The nature and position of substituents on the quinoline ring can influence the strength of interactions with key amino acid residues in the active site gorge of AChE. For instance, the analysis of the structure-activity relationships of various quinoline derivatives has shown that the presence of a basic nitrogen atom and the spatial arrangement of hydrophobic moieties are critical for their biological activity.[4]
Conclusion
The crystal structure analysis of quinolin-5-yl acetate derivatives is a critical endeavor in the fields of medicinal chemistry and materials science. Single-crystal X-ray diffraction, when used in concert with other analytical techniques and computational methods, provides an unparalleled level of structural detail. This information is not merely academic; it forms the very foundation of rational drug design and the development of new materials with tailored properties. By meticulously characterizing the three-dimensional architecture of these versatile molecules, we unlock the potential to fine-tune their function and accelerate the discovery of novel therapeutic agents and advanced materials.
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Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. Highlights in Science, Engineering and Technology, 130, 51-56. Available from: [Link]
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Li, Y. (2008). 5-(Chloromethyl)quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1519. Available from: [Link]
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(E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link].
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Steiger, A. K., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083-1089. Available from: [Link]
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Wang, R., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3436. Available from: [Link]
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Zahid, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1249533. Available from: [Link]
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Jayakumar, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 173-176. Available from: [Link]
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Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Structure in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available from: [Link]
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Rojas-bautista, M., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(39), 18361-18376. Available from: [Link]
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Zelenov, V. P., et al. (2023). R-Substituent vs. exocyclic oxygen: influence on synthesis and crystal packing of R-[2][5]oxadiazolo[3,4-c]cinnoline mono- and dioxides. CrystEngComm, 25(4), 567-577. Available from: [Link]
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Molbank Special Issue "Quinoline, Derivatives and Applications". MDPI. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling Quinolin-5-yl acetate
[1]
Executive Summary & Chemical Context
Quinolin-5-yl acetate is an ester derivative of 5-hydroxyquinoline.[1] While specific Safety Data Sheet (SDS) data for this exact CAS number is often limited, Structure-Activity Relationship (SAR) principles dictate that it must be handled with high caution.[1]
The Safety Logic (The "Why"):
-
The Quinoline Core: The parent structure, Quinoline (CAS 91-22-5), is a Category 1B Carcinogen and Category 2 Mutagen [1].[1][2][3] You must treat the 5-yl acetate derivative as a potential genotoxin until toxicological data proves otherwise.[1]
-
The Acetate Moiety: Esters are susceptible to hydrolysis upon contact with moisture (mucous membranes, sweat).[1] This reaction releases Acetic Acid (an irritant) and 5-Hydroxyquinoline directly onto biological tissue, causing delayed but severe irritation.[1]
Immediate Action: Handle this substance as a Select Carcinogen and Severe Irritant .[1]
Hazard Profile & PPE Matrix
The following matrix synthesizes hazards based on the chemical's functional groups and parent scaffold.[1]
| Hazard Class | Risk Description | Critical PPE Requirement |
| Genotoxicity | Potential DNA intercalator (Quinoline core).[1] | Double Nitrile Gloves (0.11 mm min.[1] thickness). |
| Hydrolysis | Releases acid on wet surfaces (eyes/lungs).[1] | Chemical Splash Goggles (Unvented). |
| Inhalation | Fine dust acts as a respiratory sensitizer.[1] | Fume Hood (Primary) or P95 Respirator (Secondary).[1] |
| Skin Absorption | Lipophilic nature facilitates dermal entry.[1] | Tyvek® Lab Coat or Sleeves (for >1g handling).[1] |
Personal Protective Equipment (PPE) Selection Strategy
A. Hand Protection: The "Permeation Paradox"
Standard latex gloves are insufficient for acetate esters.[1] Acetates can permeate latex rapidly.[1] While Quinolin-5-yl acetate is likely a solid (reducing immediate permeation risk), the solvents you use to dissolve it (e.g., DMSO, DCM, DMF) drive the permeation risk.[1]
-
Protocol: Double-Gloving Technique. [1]
B. Respiratory Protection
The primary engineering control must be a certified Chemical Fume Hood .[1][4]
-
Solid Phase: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P95 particulate respirator .[1]
-
Liquid Phase: If dissolved in volatile solvents, a respirator with Organic Vapor (OV) cartridges is required if hood containment is breached.[1]
C. Eye Protection
Safety glasses with side shields are inadequate due to the hydrolysis risk.[1]
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the experimental state (Solid vs. Solution).
Figure 1: Decision tree for selecting PPE based on physical state and solvent interaction.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Objective: Prevent static discharge and aerosolization.[1]
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Static Control: Quinoline derivatives can be static-prone.[1] Use an anti-static gun or ionizing bar inside the balance enclosure.[1]
-
Weighing:
Phase 2: Solubilization (The High-Risk Moment)
Objective: Mitigate exotherm and splash risks.[1]
-
Solvent Choice: Common solvents include DMSO or DMF.[1] Note that DMSO enhances skin permeability, carrying the toxin directly into the bloodstream [2].[1]
-
Technique: Add solvent slowly down the side of the vial.[1]
-
Vortexing: Do not vortex open containers. Cap tightly and use Parafilm® before vortexing.[1]
Phase 3: Cleanup & Decontamination
Objective: Neutralize hydrolysis byproducts.[1]
-
Surface Wipe: Wipe all surfaces with a 10% Sodium Carbonate (Na2CO3) solution.[1] This neutralizes any acetic acid generated by hydrolysis and helps solubilize the organic residue.[1]
-
Final Rinse: Follow with water and then 70% Ethanol.
-
Doffing: Remove outer gloves first, turning them inside out.[1] Remove inner gloves last.[1] Wash hands with soap and cool water (warm water opens pores).[1]
Emergency Response & Disposal
Accidental Exposure[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol on skin; it may increase absorption of the quinoline core.[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—mention "Ester Hydrolysis" to the physician.
Disposal Workflow
The following diagram outlines the cradle-to-grave lifecycle for this compound.
Figure 2: Waste segregation and disposal workflow ensuring compliance with hazardous waste regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
